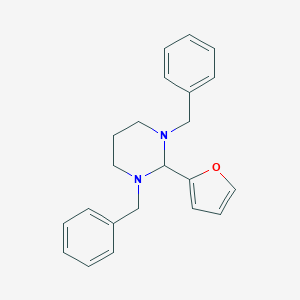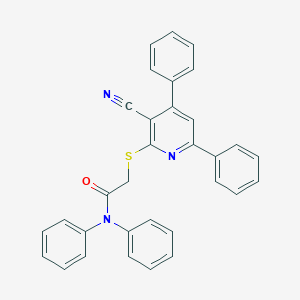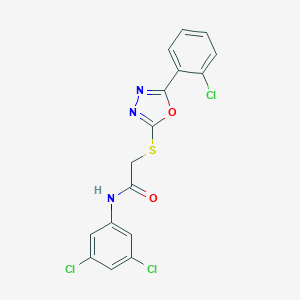![molecular formula C21H12BrN3O2S B409124 2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B409124.png)
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring fused with a benzochromenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves multi-step reactions. One common method includes the reaction of 4-bromoaniline with thiocarbohydrazide to form the intermediate 5-(4-bromo-phenylamino)-1,3,4-thiadiazole. This intermediate is then reacted with 3-formylchromone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 5-Amino-1,3,4-thiadiazole-2-thiol
- N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one stands out due to its unique combination of a thiadiazole ring with a benzochromenone structure. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C21H12BrN3O2S |
|---|---|
Peso molecular |
450.3g/mol |
Nombre IUPAC |
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C21H12BrN3O2S/c22-13-6-8-14(9-7-13)23-21-25-24-19(28-21)17-11-16-15-4-2-1-3-12(15)5-10-18(16)27-20(17)26/h1-11H,(H,23,25) |
Clave InChI |
YQCGVNVIFJEMPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(S4)NC5=CC=C(C=C5)Br |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(S4)NC5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(methyloxy)phenyl]carbonyl}-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409042.png)

![N-{2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B409044.png)
![(2-chlorophenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B409046.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-hexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409047.png)
![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)
![4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B409050.png)

![ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B409053.png)
methyl]naphthalen-2-yl (phenyloxy)acetate](/img/structure/B409058.png)


![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B409062.png)

